molecular formula C10H18N2O6 B1143043 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid CAS No. 160369-83-5

6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid

Cat. No. B1143043
M. Wt: 262.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives highlights the synthetic strategies employed in accessing complex amino acids. These methods often involve multi-step synthetic processes starting from simpler amino acid precursors to achieve the desired structural complexity with good overall yield (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular structure of 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid and similar compounds is characterized by a flexible, hydrophobic backbone which is significant for its interactions and functionality. Such structural elements are crucial for the compound's application in chemical synthesis and potentially in the creation of polyamide synthetic fibers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Scientific Research Applications

  • It serves as a fluorescent protecting group in DNA sequencing methods. A derivative of 6-Amino-4-oxo-hexanoic acid, attached with a fluorescent probe, has been developed for the protection of hydroxyl groups and used in a new DNA sequencing method (Rasolonjatovo & Sarfati, 1998).

  • The compound is significant in chemical synthesis and the polyamide synthetic fibers industry. Its hydrophobic, flexible structure is used clinically as an antifibrinolytic drug, in modified peptide synthesis, and as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • It is a key component in the synthesis of constrained amino acids for use in chemistry, biochemistry, and drug design. The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, for instance, adds to the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).

  • It is used in the synthesis of specific compounds, such as 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b]pyrrole-2-carboxylic acid, which has relevance in pharmaceutical research (Shao-ji, 2015).

  • In the field of polymer science, it contributes to the synthesis of specific polymers like poly(amido-amine)s, which have significant biological properties (Ferruti et al., 2000).

  • It plays a role in the development of green corrosion inhibitors for metals. Schiff's bases derived from lysine (amino acid) and various aldehydes, including 6-amino-2-substituted hexanoic acids, have been studied for this purpose (Gupta, Verma, Quraishi, & Mukherjee, 2016).

  • It is a key component in the study of Zn2+ protein interactions, with specific fluorescent probes based on its structure (Jefferson, Hunt, & Ginsburg, 1990).

  • The compound is identified as a metabolite in the differentiation of various human and animal cancer cell lines, indicating its importance in cancer research (Callery, Egorin, Geelhaar, & Nayar, 1986).

properties

IUPAC Name

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQYGMJENQVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid

Synthesis routes and methods I

Procedure details

Compound 11 is prepared using a procedure analogous to the procedure of Example 5 for the preparation of Compound 7, except that glutamic acid is used instead of N-(5-amino-1-carboxypentyl)iminodiacetic acid.
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Synthesis routes and methods II

Procedure details

A solution was prepared by the addition of 1 mmol of EDC and 0.2 mmol of NHS to 1 ml of DMSO, and 50 μl of the thus prepared solution was added onto the CMD film. The solution was then allowed to undergo the reaction at the room temperature for 30 minutes. After the solution was removed, washing with DMSO was performed one time. Also, a solution prepared by the addition of 0.1 mmol of AB-NTA (supplied by Dojin Kagaku K.K.) to 1 ml of DMSO was allowed to undergo the reaction for 12 hours. The solution was removed, and washing with ultra pure water was performed one time.
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Citations

For This Compound
5
Citations
Y Dong, Y Xu, Z Liu, Y Fu, T Ohashi, K Mawatari… - Analytical …, 2014 - Springer
The development of foot-and-mouth disease virus (FMDV) detection methods is crucial for animal food security, tackling regional FMDV epidemic, and global FMDV prognostic control. …
Number of citations: 7 link.springer.com
M Jankowska, K Sulowska, K Wiwatowski… - Chemosensors, 2022 - mdpi.com
In this work, we aimed to apply fluorescence microscopy to image protein conjugation to Ni-NTA modified silver nanowires in real time via the His-tag attachment. First, a set of …
Number of citations: 1 www.mdpi.com
D Bhatta, G Christie, B Madrigal-González… - Biosensors and …, 2007 - Elsevier
Holographic sensors for the detection of Bacillus species spore germination and vegetative growth are described. Reflection holograms were fabricated using a diffusion method for the …
Number of citations: 40 www.sciencedirect.com
W Fang, X Chen, N Zheng - Journal of Materials Chemistry, 2010 - pubs.rsc.org
Magnetic core-shell Fe3O4@SiO2@poly(styrene-alt-maleic anhydride) spheres enriched with Ni-NTA on their surface have been prepared by precipitation polymerization. The spheres …
Number of citations: 76 pubs.rsc.org
Y Dong, Y Xu, Z Liu, Y Fu, T Ohashi, Y Tanaka… - Lab on a Chip, 2011 - pubs.rsc.org
In order to tackle both regional and global foot-and-mouth disease virus (FMDV) epdimics, we hereby develop a rapid microfluidic thermal lens microscopic method to screen swine type …
Number of citations: 18 pubs.rsc.org

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